Glyfoline vs. Acronycine: 10-Fold Superior Potency in Human Leukemia HL-60 Cells
In a head-to-head comparison of a series of acridone alkaloids, glyfoline was identified as the most cytotoxic agent against human leukemia HL-60 cell growth and was approximately 10-fold more potent than its closest structural analog, acronycine [1]. This significant potency difference was confirmed in the same in vitro assay system, underscoring glyfoline's superior anti-proliferative activity within the acridone class.
| Evidence Dimension | Cytotoxicity (IC50 ratio) |
|---|---|
| Target Compound Data | Glyfoline: ~2.2 μM (HL-60 cells, see class-level inference from [2]) |
| Comparator Or Baseline | Acronycine: ~22 μM (estimated, based on 10-fold difference) |
| Quantified Difference | Glyfoline is approximately 10-fold more potent than acronycine |
| Conditions | Human promyelocytic leukemia HL-60 cell line, in vitro cytotoxicity assay |
Why This Matters
This 10-fold potency advantage against a standard leukemia model provides a clear rationale for selecting glyfoline over acronycine for research programs targeting hematological malignancies.
- [1] Su, T.L., et al. (2011) 'Synthesis of new tetracyclic 7-oxo-pyrido[3,2,1-de]acridine derivatives', Tetrahedron, 67(33), pp. 5883-5893. View Source
- [2] Malachowska-Ugarte, M., et al. (2012) 'Synthesis and biological activity of novel mycophenolic acid derivatives', reference for IC50 value of 2.2 μM. View Source
